N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide
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Overview
Description
This compound is an amide derivative, containing a dimethylamino phenyl group, a hydroxyethyl group, and a phenoxy group. Amides are common in a variety of fields, including pharmaceuticals, polymers, and biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of conjugated systems due to the phenyl rings, which could have implications for its optical and electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, amides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Nonlinear Optical Applications
The compound has been studied for its nonlinear optical (NLO) properties . These properties make it a potential candidate for applications in photonics and optoelectronics . The compound’s NLO properties could be used in various fields of science and technology, such as optical computing, optical data storage, optical limiting, up conversion lasing, two-photon microscopy, and optical switching .
Synthesis of Novel Organic Compounds
The compound can be used in the synthesis of novel organic compounds . For instance, it has been used in the synthesis of Quinolinecarboxamide Chalcone (QCC) using aldol condensation and carboxamide formation method .
Spectral Analysis
The compound can be used in spectral analysis . The organic sample QCC, synthesized using this compound, was examined by FT-IR, 1 H NMR, 13 C NMR, and mass spectroscopic techniques .
Solvent Dependent Linear and Nonlinear Optical Characteristics
The compound has been studied for its solvent-dependent linear and nonlinear optical characteristics . The order of nonlinear refractive index and nonlinear absorption coefficient of the compound was measured in polar solvents such as DMSO, DMF, and Ethanol .
Antibacterial Activity
Although not directly mentioned in the search results, similar compounds have been studied for their antibacterial activity . It’s possible that “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide” could also have potential antibacterial applications.
Antioxidant Activity
Again, while not directly mentioned in the search results, similar compounds with 4-dimethylaminophenyl moieties have exhibited maximum activity in various antioxidant assays . This suggests that “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide” could potentially have antioxidant applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14(24-17-7-5-4-6-8-17)19(23)20-13-18(22)15-9-11-16(12-10-15)21(2)3/h4-12,14,18,22H,13H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUKCGSTSKZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(C=C1)N(C)C)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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